molecular formula C5H11NO2 B1589899 Methyl 3-(methylamino)propanoate CAS No. 24549-12-0

Methyl 3-(methylamino)propanoate

Cat. No.: B1589899
CAS No.: 24549-12-0
M. Wt: 117.15 g/mol
InChI Key: NGNUXOCKVMKGQL-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)propanoate is an organic compound with the molecular formula C5H11NO2. It is a methyl ester derivative of 3-(methylamino)propanoic acid. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylamino)propanoate can be synthesized through the reaction of methyl acrylate with methylamine. The reaction is typically carried out in methanol at low temperatures (around -20°C) for a couple of hours. After the reaction, the solvents are removed under reduced pressure, and the product is distilled to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester can be hydrolyzed to produce 3-(methylamino)propanoic acid and methanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used, with water as the nucleophile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Nucleophilic substitution: Various substituted esters and amides.

    Hydrolysis: 3-(methylamino)propanoic acid and methanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 3-(methylamino)propanoate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies involving enzyme reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)propanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Methyl 3-(ethylamino)propanoate
  • Methyl 3-(propylamino)propanoate

Uniqueness

Methyl 3-(methylamino)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methylamino group provides distinct reactivity compared to other similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

methyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUXOCKVMKGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497166
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24549-12-0
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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